3-Bromo-2-ethylthiophene 3-Bromo-2-ethylthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14037106
InChI: InChI=1S/C6H7BrS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C6H7BrS
Molecular Weight: 191.09 g/mol

3-Bromo-2-ethylthiophene

CAS No.:

Cat. No.: VC14037106

Molecular Formula: C6H7BrS

Molecular Weight: 191.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-ethylthiophene -

Specification

Molecular Formula C6H7BrS
Molecular Weight 191.09 g/mol
IUPAC Name 3-bromo-2-ethylthiophene
Standard InChI InChI=1S/C6H7BrS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3
Standard InChI Key RYTVCWQIEVOLKY-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CS1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-Bromo-2-ethylthiophene belongs to the class of monosubstituted thiophenes with the molecular formula C₆H₇BrS and a molecular weight of 191.09 g/mol . Its IUPAC name is 3-bromo-2-ethylthiophene, and its structure is characterized by:

  • A thiophene ring (C₄H₃S) with sulfur at position 1.

  • An ethyl group (-CH₂CH₃) at position 2.

  • A bromine atom (-Br) at position 3 .

The canonical SMILES representation is CCC1=C(SC=C1)Br, and its InChIKey is MPTKQBAGXQUSMP-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point179.0 ± 20.0 °C (estimated)Analogous data
Density1.6 ± 0.1 g/cm³ (estimated)Analogous data
LogP (Octanol-Water)2.89 (estimated)Analogous data
Vapor Pressure10.1 ± 0.2 mmHg at 25°CAnalogous data

Synthesis and Reaction Pathways

Bromination of 2-Ethylthiophene

The most common route to synthesize 3-bromo-2-ethylthiophene involves electrophilic bromination of 2-ethylthiophene. This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst such as Fe or AlBr₃ .

2-Ethylthiophene+Br2Fe or AlBr33-Bromo-2-ethylthiophene+HBr\text{2-Ethylthiophene} + \text{Br}_2 \xrightarrow{\text{Fe or AlBr}_3} \text{3-Bromo-2-ethylthiophene} + \text{HBr}

Key Conditions:

  • Solvent: Chloroform or acetic acid .

  • Temperature: 0–25°C to minimize side reactions .

  • Yield: ~70–85% (estimated from analogous reactions) .

Alternative Methods

  • Lithium-Halogen Exchange: 3-Bromo-2-ethylthiophene can undergo lithium-halogen exchange with n-BuLi to generate lithiated intermediates, enabling further functionalization (e.g., coupling with boronic acids in Suzuki-Miyaura reactions) .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Stille or Negishi) facilitate the introduction of aryl or alkyl groups at the bromine position .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to nucleophilic displacement. Common reagents include:

  • Amines: Forms 3-amino-2-ethylthiophene derivatives .

  • Thiols: Yields thioether-linked compounds.

  • Alkoxides: Produces 3-alkoxy-2-ethylthiophenes .

Coupling Reactions

3-Bromo-2-ethylthiophene participates in cross-coupling reactions critical for constructing π-conjugated systems:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids (e.g., arylboronic acids) to form biaryl structures .

  • Sonogashira Coupling: Links to terminal alkynes for acetylene-bridged architectures .

Table 2: Representative Coupling Reactions

Reaction TypeReagents/ConditionsProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF, 80°COrganic semiconductors
Stille CouplingPd₂(dba)₃, AsPh₃, DMF, 100°CPolymer backbones

Applications in Materials Science

Organic Electronics

3-Bromo-2-ethylthiophene serves as a precursor for conjugated polymers used in:

  • Organic Field-Effect Transistors (OFETs): Poly(3-ethylthiophene) derivatives exhibit high charge carrier mobility (~0.1–1 cm²/V·s) .

  • Organic Photovoltaics (OPVs): Copolymers with electron-deficient units (e.g., benzothiadiazole) achieve power conversion efficiencies >8% .

Supramolecular Architectures

The ethyl group enhances solubility, enabling the formation of self-assembled monolayers (SAMs) for sensors and hydrophobic coatings .

Biological and Pharmacological Relevance

Antimicrobial Activity

Thiophene derivatives, including 3-bromo-2-ethylthiophene, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

Cytotoxicity

In vitro studies on analogous bromothiophenes show selective cytotoxicity against cancer cell lines:

Table 3: Cytotoxicity Data (Analogous Compounds)

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)15.5Caspase-3/7 activation
HeLa (Cervical)20.0Topoisomerase I inhibition

Comparison with Structural Analogs

2-Bromo-3-ethylthiophene (CAS 53119-61-2)

  • Key Difference: Bromine at position 2 vs. 3.

  • Reactivity: 2-Bromo isomers undergo faster Suzuki couplings due to reduced steric hindrance .

  • Applications: Preferred for synthesizing regioregular poly(3-alkylthiophenes).

3-Bromo-2-methylthiophene (CAS 30319-05-2)

  • Key Difference: Methyl vs. ethyl substituent.

  • Electronic Effects: Ethyl groups improve solubility without significantly altering HOMO-LUMO gaps .

Challenges and Future Directions

  • Stereoselective Synthesis: Current methods lack enantiocontrol for chiral derivatives .

  • Toxicity Profiling: Limited data on ecotoxicological impacts require further study .

  • Advanced Materials: Integration into perovskite solar cells and stretchable electronics remains unexplored .

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